Bicycloheptane

Analytical Chemistry Chromatography Method Validation

The compound referred to as Bicycloheptane with CAS 12622-04-7 is chemically identified as 1,1′-Bicycloheptyl, also known as cycloheptylcycloheptane. It is a saturated hydrocarbon with the molecular formula C14H26 and a molecular weight of 194.36 g/mol, comprising two cycloheptane rings linked by a single bond.

Molecular Formula C14H26
Molecular Weight 194.36 g/mol
CAS No. 12622-04-7
Cat. No. B081988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicycloheptane
CAS12622-04-7
SynonymsBICYCLOHEPTANE
Molecular FormulaC14H26
Molecular Weight194.36 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)C2CCCCCC2
InChIInChI=1S/C14H26/c1-2-6-10-13(9-5-1)14-11-7-3-4-8-12-14/h13-14H,1-12H2
InChIKeyARUKYTASOALXFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicycloheptane (CAS 12622-04-7): Sourcing and Procurement of 1,1′-Bicycloheptyl for Research and Development


The compound referred to as Bicycloheptane with CAS 12622-04-7 is chemically identified as 1,1′-Bicycloheptyl, also known as cycloheptylcycloheptane [1]. It is a saturated hydrocarbon with the molecular formula C14H26 and a molecular weight of 194.36 g/mol, comprising two cycloheptane rings linked by a single bond [2]. This compound is distinct from the more widely studied bridged bicycloheptane isomers, such as norbornane (bicyclo[2.2.1]heptane, CAS 279-23-2) and bicyclo[3.2.0]heptane (CAS 278-07-9) [3]. Its primary utility is as a research chemical, a reference standard for analytical method development, and an intermediate for synthesizing specialized organometallic catalysts [4].

Why 1,1′-Bicycloheptyl (CAS 12622-04-7) Cannot Be Interchanged with Other Bicycloheptane Isomers in Scientific Research


The term 'Bicycloheptane' is a structural descriptor that encompasses several non-interchangeable constitutional isomers. CAS 12622-04-7 specifies 1,1′-Bicycloheptyl, a molecule with two distinct cycloheptane rings connected by a single bond, resulting in a molecular weight of 194.36 g/mol and a significantly higher boiling point (273.7 °C at 760 mmHg) compared to its bridged counterparts . Substituting this compound with bridged isomers like norbornane (bicyclo[2.2.1]heptane, MW 96.17, m.p. 88 °C) or bicyclo[3.2.0]heptane (b.p. 112.6 °C) will lead to fundamentally different physical properties and chemical reactivity . Crucially, these isomers are not bioequivalent; the bridged bicycloheptane scaffold is a privileged structure in medicinal chemistry with documented biological activities, whereas 1,1′-Bicycloheptyl lacks any published evidence of direct pharmacological activity and is primarily utilized as an analytical reference standard or a synthetic intermediate [1].

Quantitative Differentiation of 1,1′-Bicycloheptyl (CAS 12622-04-7) from Structural Analogs and In-Class Candidates


Superior Chromatographic Retention for Separating Cyclic Hydrocarbon Solutes in Reversed-Phase HPLC

In reversed-phase high-performance liquid chromatography (RP-HPLC), a stationary phase bonded with bicycloheptyl groups provides superior selectivity for separating cyclic hydrocarbon solutes compared to bonded cyclohexyl phases [1]. While an n-heptyl bonded phase demonstrates the highest overall capacity, the bicycloheptyl phase displays a significantly different selectivity profile, particularly enhancing the separation of cyclic from linear alkanes [1].

Analytical Chemistry Chromatography Method Validation

Essential Reference Standard for Pharmaceutical Impurity Profiling and Method Validation

1,1′-Bicycloheptyl (CAS 12622-04-7) is specifically manufactured and supplied as a certified impurity reference standard for pharmaceutical research [1]. It is a critical component for product development, Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions, and stability studies, where its use is mandated by regulatory bodies to ensure analytical method accuracy and specificity [1].

Pharmaceutical Analysis Quality Control Reference Standards

Unique Thermophysical Property Data for Process Modeling and Engineering Applications

Critically evaluated thermophysical property data for 1,1′-Bicycloheptyl are available through authoritative databases such as the NIST/TRC Web Thermo Tables, which is essential for process modeling and engineering calculations [1]. This data differentiates it from less characterized analogs. For instance, its reported boiling point (273.7 ± 7.0 °C at 760 mmHg) is dramatically higher than that of its bridged isomer, bicyclo[3.2.0]heptane (112.6 ± 7.0 °C at 760 mmHg), due to its larger molecular weight and distinct intermolecular forces .

Process Engineering Thermodynamics Property Prediction

Distinct Molecular Framework for Elucidating Conformational Behavior in Bicycloalkyl Systems

The 1,1′-Bicycloheptyl core serves as a unique scaffold for studying the conformational preferences and packing arrangements in bicyclic systems, as demonstrated by crystallographic studies of its diphenyl derivatives [1]. In contrast, the bridged bicycloheptane frameworks like bicyclo[3.2.0]heptane and bicyclo[2.2.1]heptane exhibit unexpected configurational and conformational preferences driven by ring strain and transannular interactions, which are absent in the non-bridged 1,1′-Bicycloheptyl system [2]. The 1,1′-linked system provides a baseline for evaluating the effects of direct ring fusion versus a single bond linkage on molecular geometry and solid-state packing [1].

Structural Chemistry Crystallography Conformational Analysis

Key Procurement Scenarios for 1,1′-Bicycloheptyl (CAS 12622-04-7) in Industrial and Academic Research


Sourcing a Certified Reference Standard for Pharmaceutical Impurity Method Validation

Analytical development and quality control (QC) laboratories in the pharmaceutical industry should procure 1,1′-Bicycloheptyl when it is identified as a potential or actual impurity in a drug substance or product [1]. A certified reference standard of this compound is required to develop and validate robust, regulatory-compliant HPLC or GC methods, ensuring the accurate identification and quantification of this specific impurity during stability studies, release testing, and for Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions [1].

Developing Specialized Chromatographic Methods for Complex Hydrocarbon Mixtures

For analytical chemists working with petrochemical, environmental, or synthetic organic samples containing complex mixtures of cyclic and acyclic alkanes, procuring a bicycloheptyl-functionalized stationary phase (e.g., an HPLC column) can provide a unique and advantageous selectivity profile [1]. As demonstrated, this phase offers differential preferability for resolving cyclic hydrocarbons that cannot be achieved with standard C8, C18, or cyclohexyl-bonded phases, thereby justifying the investment in this specialized column chemistry [1].

Synthesizing and Studying Novel Organometallic Catalysts for Olefin Polymerization

Organometallic chemists engaged in catalyst discovery and development should source 1,1′-Bicycloheptyl or its derivatives as precursors for synthesizing novel transition metal complexes [1]. Patents disclose the use of tetrakis(1-bicycloheptyl)chromium compounds as catalysts for the polymerization of 1-olefins [1]. This specific application relies on the unique steric and electronic properties imparted by the bulky 1,1′-Bicycloheptyl ligand, making it a non-substitutable building block for this class of catalysts.

Fundamental Research on the Structure-Property Relationships of Bicycloalkyl Systems

Academic researchers in physical organic chemistry, structural chemistry, and computational chemistry can use 1,1′-Bicycloheptyl as a model compound to investigate the fundamental properties of non-bridged bicyclic hydrocarbons [1]. Its structure provides a contrasting system to the more common bridged bicycloalkanes like norbornane and bicyclo[3.2.0]heptane [2]. Studies focusing on its thermophysical properties and crystallographic structure help build a comprehensive understanding of how molecular connectivity influences properties like boiling point, density, and solid-state packing [1].

Technical Documentation Hub

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